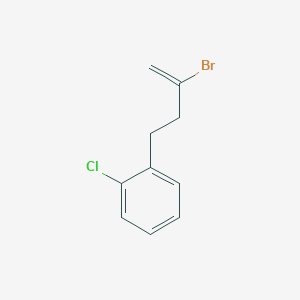

2-Bromo-4-(2-chlorophenyl)-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-(2-chlorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromine atom at the second position and a chlorophenyl group at the fourth position of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-chlorophenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(2-chlorophenyl)-1-butene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled reaction environments can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-chlorophenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).

Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.

Oxidation: Potassium permanganate (KMnO4) in water or osmium tetroxide (OsO4) in tetrahydrofuran (THF).

Major Products

Substitution: Formation of 4-(2-chlorophenyl)-1-butanol or 4-(2-chlorophenyl)-1-butylamine.

Addition: Formation of 2,3-dibromo-4-(2-chlorophenyl)butane.

Oxidation: Formation of 2-bromo-4-(2-chlorophenyl)-1,2-epoxybutane or 2-bromo-4-(2-chlorophenyl)-1,2-butanediol.

Scientific Research Applications

2-Bromo-4-(2-chlorophenyl)-1-butene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-chlorophenyl)-1-butene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the butene chain are key reactive sites. The compound can form covalent bonds with nucleophiles through substitution reactions, while the double bond can participate in addition reactions. These interactions can lead to the formation of new chemical entities with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-chlorophenol: Similar halogenated compound with a phenol group instead of a butene chain.

4-Bromo-2-chlorophenol: Another halogenated phenol with bromine and chlorine atoms at different positions.

2-Bromo-4-(2-fluorophenyl)-1-butene: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

2-Bromo-4-(2-chlorophenyl)-1-butene is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Biological Activity

2-Bromo-4-(2-chlorophenyl)-1-butene is an organic compound characterized by the presence of both bromine and chlorine substituents on a butene backbone. Its molecular formula is C10H10BrCl. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique combination of halogen atoms may enhance its reactivity and interactions with biological targets.

The compound exhibits several key chemical properties that influence its biological activity:

- Molecular Structure : The presence of the bromo and chloro groups allows for various nucleophilic substitution reactions, which can modulate its biological interactions.

- Reactivity : It can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen atoms facilitate halogen bonding and hydrophobic interactions, which can influence the activity of these biomolecules.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can disrupt microbial cell membranes or inhibit key metabolic pathways. The specific antimicrobial activity of this compound has yet to be extensively documented but is expected based on the behavior of related compounds.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. This is likely due to its ability to interfere with cancer cell proliferation through mechanisms such as apoptosis induction or inhibition of angiogenesis.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various halogenated compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Compound A | 16 | Antifungal |

| Compound B | 8 | Antiviral |

Study 2: Anticancer Activity

In a laboratory setting, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating potential as a lead compound for further development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 12 | Apoptosis induction |

| MCF-7 (breast) | 15 | Cell cycle arrest |

| A549 (lung) | 10 | Inhibition of proliferation |

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-2-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSNVIQQHNBSOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641108 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-02-4 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.